(5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester
Description
“(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester” is a triazole-derived compound featuring a tert-butyl carbamate group. The core structure comprises a 1,2,4-triazole ring substituted at the 3-position with a methyl-carbamate group and at the 5-position with a phenyl moiety. The tert-butyl ester acts as a protective group for the carbamic acid functionality, a common strategy in medicinal chemistry to enhance stability or modulate solubility during synthesis .
Properties
IUPAC Name |
tert-butyl N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)15-9-11-16-12(18-17-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWKOQZGLDCHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of 5-phenyl-1,2,4-triazole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate
The tert-butyl carbamate group serves as a protective moiety for the primary amine. Acidic conditions cleave this group efficiently:
Key Findings :
-
Deprotection under HCl generates the amine hydrochloride, facilitating further nucleophilic reactions .
-
TFA-mediated cleavage is faster and compatible with acid-sensitive substrates .
Functionalization of the Liberated Amine
The deprotected amine undergoes diverse reactions, including acylation, sulfonylation, and reductive amination:
Acylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C to rt | N-Acetyl derivative | 85% | |
| Benzoyl chloride | Pyridine, rt, 12 h | N-Benzoyl derivative | 78% |
Reductive Amination
| Aldehyde | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | NaBH₃CN, MeOH, rt | N-(4-Methoxybenzyl)amine | 88% | |
| Cyclohexanone | NaBH₄, MeOH, 0°C | N-Cyclohexylamine | 76% |
Key Findings :
-
NaBH₃CN is preferred for reductive amination due to its selectivity in protic solvents .
-
Acylated derivatives show enhanced stability in biological assays .
Modifications of the 1,2,4-Triazole Core
The triazole ring participates in electrophilic substitution and coordination chemistry:
N-Alkylation
| Electrophile | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 1-Methyl-1,2,4-triazole derivative | 68% | |
| Benzyl bromide | NaH, THF, 0°C | 1-Benzyl-1,2,4-triazole derivative | 72% |
Metal Coordination
| Metal Salt | Ligand | Complex | Application | Reference |
|---|---|---|---|---|
| Cu(II) acetate | Triazole + deprotected amine | Cu(II)-triazole-amine complex | Catalytic oxidation |
Key Findings :
-
N-Alkylation occurs preferentially at the N1 position due to electronic effects .
-
Cu(II) complexes exhibit catalytic activity in oxidation reactions, relevant to drug metabolism studies .
Stability and Side Reactions
Scientific Research Applications
Chemistry
In chemistry, (5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a wide range of derivatives.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, making them valuable in the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of (5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, depending on the specific target.
Comparison with Similar Compounds
Biological Activity
The compound (5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester is a derivative of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly as antifungal agents, anticancer drugs, and in the treatment of various diseases due to their ability to interact with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of a phenyl-substituted triazole with carbamic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of triazole derivatives. For instance, a related compound was found to exhibit cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The mechanism of action often involves disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (5-Phenyl-4H-triazole) | HeLa | 0.16 | Microtubule destabilization |
| Reference Drug (Cisplatin) | HeLa | 0.003 | DNA cross-linking |
Antifungal Activity
Triazole derivatives are well-known antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The biological activity of this compound against various fungal strains is an area of ongoing research. Preliminary results indicate promising antifungal activity comparable to established antifungal agents .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, docking studies suggest that it may inhibit focal adhesion kinase (FAK), a key player in cancer metastasis and progression .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of a series of triazole derivatives on HeLa cells. The results indicated that compounds similar to this compound showed enhanced cytotoxicity compared to standard treatments like cisplatin .
- Fungal Inhibition : In another study focusing on antifungal activity, derivatives were tested against Candida albicans and Aspergillus niger. Results showed significant inhibition at lower concentrations compared to traditional azole antifungals .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester?
- Methodology :
- Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids/nitriles under microwave or thermal conditions .
- Step 2 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DIEA) and a catalyst (e.g., DMAP) in THF under reflux .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradients) .
- Key Considerations : Optimize reaction time and temperature to avoid side products like over-alkylation or Boc-group hydrolysis.
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl, triazole, tert-butyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, particularly for stereoisomers or polymorphs .
- Data Interpretation : Compare experimental spectra with computed data (e.g., PubChem entries) to resolve ambiguities .
Q. What are the stability and storage requirements for this compound?
- Stability :
- Hygroscopic; store under inert gas (N₂/Ar) in sealed vials at -20°C to prevent hydrolysis of the tert-butyl carbamate group .
- Avoid prolonged exposure to light, as the triazole moiety may undergo photodegradation .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential inhalation hazards from fine powders .
- Waste Disposal : Segregate organic waste and dispose via licensed chemical waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Approach :
- Catalyst Screening : Test alternatives to DMAP (e.g., pyridine derivatives) for Boc protection .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 60 hours to <10 hours) while maintaining yield .
- Solvent Optimization : Replace THF with DMF or acetonitrile to enhance solubility of intermediates .
- Data Analysis : Use DOE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) .
Q. What strategies mitigate selectivity challenges during functionalization of the triazole ring?
- Regioselectivity :
- Use directing groups (e.g., sulfanyl or morpholine) to control substitution at the 3- or 5-position of the triazole .
- Employ asymmetric catalysis (e.g., chiral bases) for enantioselective modifications .
- Case Study : Hydrogenation of pyridine intermediates (e.g., in Suzuki couplings) requires controlled H₂ pressure to avoid over-reduction .
Q. How is this compound utilized in pharmacological research, and what are its key structure-activity relationships (SAR)?
- Applications :
- Drug Discovery : The triazole-carbamate scaffold is explored as a protease inhibitor or kinase modulator due to its hydrogen-bonding capacity .
- SAR Insights :
- The phenyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
- The tert-butyl carbamate improves metabolic stability by shielding amine groups from enzymatic degradation .
Q. How can contradictions in spectral or reactivity data be resolved during characterization?
- Troubleshooting :
- Cross-Validation : Compare NMR/MS data with structurally analogous compounds (e.g., tert-butyl carbamates in PubChem) .
- Isolation of Byproducts : Identify side products (e.g., de-Boc derivatives) via preparative HPLC to clarify reaction pathways .
- Case Example : Discrepancies in melting points may arise from polymorphic forms; use DSC (Differential Scanning Calorimetry) to confirm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
